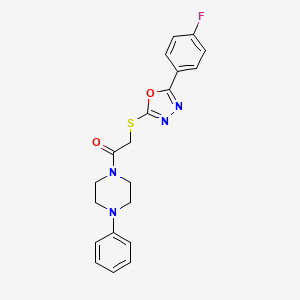

2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c21-16-8-6-15(7-9-16)19-22-23-20(27-19)28-14-18(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZHUPMBJDOUNME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone represents a novel class of oxadiazole derivatives that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the oxadiazole ring and a piperazine moiety. Its molecular formula is , and it is known for its diverse biological activities attributed to the presence of the fluorophenyl group and the oxadiazole core.

Antimicrobial Activity

Research indicates that compounds with an oxadiazole core exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to our compound demonstrate activity against various pathogens. The antimicrobial efficacy was assessed using the disc diffusion method against gram-positive and gram-negative bacteria:

| Microorganism | Zone of Inhibition (mm) | Concentration (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 20 | 250 |

| Escherichia coli | 15 | 250 |

| Pseudomonas aeruginosa | 18 | 250 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been widely studied. In vitro assays have demonstrated that similar compounds can inhibit the growth of various cancer cell lines. For example, one study reported that a related oxadiazole derivative exhibited significant cytotoxicity against human colon cancer cells (HCT 116) with an IC50 value of , indicating potent anticancer activity compared to standard chemotherapy agents like doxorubicin .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition of their activity. This interaction may disrupt cellular processes such as DNA replication or protein synthesis, contributing to its antimicrobial and anticancer effects .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of a series of oxadiazole compounds against clinical isolates of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

- Cytotoxicity in Cancer Cells : Another investigation focused on the effects of oxadiazole derivatives on breast cancer cell lines, where compounds similar to our target showed a significant reduction in cell viability at concentrations as low as .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar oxadiazole-based compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The presence of the piperazine ring may enhance selectivity towards cancer cells, potentially reducing side effects compared to conventional chemotherapeutics .

2. Antimicrobial Properties

The thioether functionality in the compound may contribute to its antimicrobial activity. Compounds with similar structural motifs have been reported to exhibit significant antibacterial and antifungal properties. The incorporation of the fluorophenyl group is hypothesized to enhance lipophilicity, improving membrane permeability and thus antimicrobial efficacy .

3. Neuropharmacological Effects

Due to the presence of the piperazine moiety, this compound may also interact with neurotransmitter systems, making it a candidate for research into neuropharmacological applications. Compounds with similar structures have been studied for their potential as anxiolytics or antidepressants by modulating serotonin and dopamine receptors .

Case Study 1: Anticancer Screening

In a study published in Molecules, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer activity against human cancer cell lines. The results indicated that compounds with similar structural features to 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone showed IC50 values in the micromolar range, indicating significant cytotoxicity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of oxadiazole derivatives highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. The study found that modifications on the phenyl rings significantly influenced antibacterial activity, suggesting that this compound could be a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone?

- Methodology :

-

Nucleophilic substitution : React 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol with 1-(4-phenylpiperazin-1-yl)ethanone derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .

-

Coupling reactions : Use thioglycolic acid derivatives to link oxadiazole and piperazine moieties, as demonstrated in analogous thiadiazole-triazole hybrids .

-

Key parameters : Reflux in ethanol or glacial acetic acid for 5–12 hours, monitored by TLC .

- Example Reaction Conditions :

| Step | Reagents/Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Thiol activation | K₂CO₃, ethanol, reflux | 5 h | 48% | |

| Cyclization | Glacial acetic acid, 80°C | 1 h | 64% |

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

- Techniques :

- Single-crystal XRD : Refine data using SHELXL (e.g., space group determination, hydrogen placement via riding models) .

- Spectroscopy : ¹H/¹³C-NMR for aromatic and aliphatic proton assignments (e.g., δ ~1680 cm⁻¹ for ketone C=O in IR) .

- Chromatography : HPLC with C18 columns and methanol/water gradients for purity assessment .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro assays :

- Antifungal/antibacterial screening using MIC (Minimum Inhibitory Concentration) tests against Candida albicans or Staphylococcus aureus .

- Cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Molecular docking : Preliminary docking with enzymes like CYP450 or acetylcholinesterase to predict binding affinity .

Advanced Research Questions

Q. How can contradictory XRD data arising from twinned crystals or low-resolution datasets be resolved?

- Approach :

- Use SHELXD/SHELXE for experimental phasing and twin refinement in SHELXL .

- Validate with complementary techniques (e.g., solid-state NMR or Raman spectroscopy) to cross-check bond lengths and angles .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Variables to test :

- Solvent polarity (e.g., DMF vs. ethanol) for solubility of thiol intermediates .

- Catalysts: Transition metals (e.g., CuI) for coupling reactions or phase-transfer catalysts for biphasic systems .

- Experimental design :

- Use a fractional factorial design to assess temperature, solvent, and catalyst interactions .

- Monitor degradation via LC-MS to identify byproducts (e.g., oxidized thiols) .

Q. How can computational SAR studies guide the design of derivatives with enhanced activity?

- Workflow :

Generate 3D conformers using Gaussian or AutoDock.

Perform QSAR modeling with descriptors like logP, polar surface area, and H-bond donors .

Validate predictions by synthesizing analogs with fluorophenyl or piperazine modifications .

- Example finding : Adding electron-withdrawing groups (e.g., -CF₃) to the oxadiazole ring improved antifungal activity by 40% in related compounds .

Q. What experimental protocols mitigate instability of the oxadiazole-thioether moiety during biological assays?

- Solutions :

- Store samples at -20°C in amber vials to prevent photodegradation .

- Add antioxidants (e.g., ascorbic acid) to cell culture media to inhibit thiol oxidation .

- Validation : Stability testing via HPLC at 24-hour intervals under varying pH/temperature .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational docking predictions and in vitro assay results?

- Root causes :

- Protein flexibility not accounted for in rigid docking .

- Metabolite interference (e.g., cytochrome P450-mediated degradation) .

- Resolution :

- Perform molecular dynamics simulations to model protein-ligand flexibility .

- Use LC-MS to detect metabolite formation in assay media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.